G-Pen-GRGDSPCA

vascular injury neointimal hyperplasia restenosis

G-Pen-GRGDSPCA (CAS 126716-28-7) is a conformationally constrained cyclic RGD peptide that functions as a selective inhibitor of the αvβ3 integrin receptor. The compound comprises a decapeptide sequence (Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala) cyclized via a disulfide bridge between the penicillamine (Pen) residue at position 2 and the cysteine (Cys) residue at position 9, yielding a molecular weight of approximately 950.05 g/mol.

Molecular Formula C22H37N9O10
Molecular Weight 587.6 g/mol
CAS No. 111844-24-7
Cat. No. B040303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG-Pen-GRGDSPCA
CAS111844-24-7
SynonymsGdRGDSP
Gly-Arg-Gly-Asp-Ser-Pro
glycyl-arginyl-glycyl-aspartyl-seryl-proline
glycyl-arginyl-glycyl-aspartyl-seryl-proline, D-seryl isomer
GRGDSP
Molecular FormulaC22H37N9O10
Molecular Weight587.6 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O
InChIInChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12-,13+,14-/m0/s1
InChIKeyNTEDOEBWPRVVSG-FQUUOJAGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

G-Pen-GRGDSPCA Procurement Guide: αvβ3-Targeting Cyclic RGD Peptide for Vascular Injury Research


G-Pen-GRGDSPCA (CAS 126716-28-7) is a conformationally constrained cyclic RGD peptide that functions as a selective inhibitor of the αvβ3 integrin receptor [1]. The compound comprises a decapeptide sequence (Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala) cyclized via a disulfide bridge between the penicillamine (Pen) residue at position 2 and the cysteine (Cys) residue at position 9, yielding a molecular weight of approximately 950.05 g/mol [2]. Unlike linear RGD peptides such as GRGDSP (CAS 111844-24-7), G-Pen-GRGDSPCA exhibits enhanced conformational rigidity that constrains the Arg-Gly-Asp pharmacophore into a biologically active orientation, thereby increasing receptor binding specificity and reducing susceptibility to proteolytic degradation [3][4].

Why Linear RGD Peptides Cannot Substitute for G-Pen-GRGDSPCA in Vascular and Integrin Studies


Linear RGD peptides such as GRGDSP, RGDS, and GRGDS exhibit marked conformational heterogeneity in aqueous solution, with molecular dynamics simulations demonstrating that the RGD pharmacophore in linear peptides samples a wide range of orientations and only transiently populates the bioactive conformation preferred by integrin receptors [1]. In contrast, the disulfide-constrained cyclic architecture of G-Pen-GRGDSPCA, incorporating the conformationally restricted penicillamine residue, 'locks' the pharmacophore into the turn-extended-turn geometry required for high-affinity αvβ3 engagement [2]. Furthermore, cyclization reduces susceptibility to aspartic acid-mediated backbone degradation at neutral pH, with the salt bridge formed between Arg and Asp side chains in the cyclic conformation contributing additional stabilization that is absent in linear counterparts [3]. Consequently, substituting a linear RGD peptide for G-Pen-GRGDSPCA introduces uncontrolled variables in both potency and metabolic half-life that confound data interpretation and experimental reproducibility [4].

G-Pen-GRGDSPCA Quantitative Differentiation: Evidence-Based Comparison Against RGD Analogs


In Vivo Reduction of Neointimal Hyperplasia: G-Pen-GRGDSPCA vs. Untreated Control in Balloon Injury Model

G-Pen-GRGDSPCA administered as a perivascular gel (0.1 μmol) to the common carotid artery following balloon injury produced markedly increased absolute luminal area and markedly reduced luminal cross-sectional-area narrowing by neointima at 14, 25, and 75 days post-injury compared with untreated, ballooned control animals [1]. The intima-to-media area ratio was also significantly reduced in peptide-treated animals at all time points beyond 3 days post-injury [2].

vascular injury neointimal hyperplasia restenosis αvβ3 inhibition

Cyclic vs. Linear RGD Peptide Conformational Restraint: Molecular Dynamics Simulation Data

Three 1-ns molecular dynamics simulations of an RGD peptide (Ac-Pen-Arg-Gly-Asp-Cys-NH₂, containing penicillamine) were performed in aqueous solution—one for the disulfide-bridged cyclic form and two for the unbridged linear form [1]. The cyclic peptide exhibited limited flexibility and was 'locked in' to a family of structures centered around a turn-extended-turn geometry, maintaining a well-defined pharmacophore conformation previously identified as biologically active [2]. In contrast, the linear peptide demonstrated substantially greater flexibility, switching between cyclic-like and extended conformations multiple times within each simulation trajectory [3].

molecular dynamics RGD pharmacophore conformational analysis peptide cyclization

Enhanced Solution Stability: Cyclic RGD Peptides vs. Linear RGD Peptides at Neutral pH

Cyclization of RGD peptides via disulfide bond linkage induces structural rigidity that prevents degradation mediated by the aspartic acid residue as a function of pH and buffer concentration [1]. The increase in stability of cyclic peptide 2 compared with linear peptide 1, particularly at neutral pH, is attributed to decreased structural flexibility imposed by the ring constraint, as well as salt bridge formation between the side chains of Arg and Asp residues in the cyclic conformation [2].

peptide stability degradation kinetics aspartic acid degradation formulation

Comparative Antiscarring Efficacy in Glaucoma Filtration Surgery: GRGDSPCA and GGRGDSPCA vs. Shorter RGD Peptides

In a rabbit model of glaucoma filtration surgery, four RGD peptides were compared via postoperative subconjunctival injection: RGD (p602), GRGDSP (p603), GRGDSPCA (p604), and GGRGDSPCA (p605) [1]. The GRGDSPCA and GGRGDSPCA peptides showed a statistically significant increase in bleb formation, bleb size, and bleb survival with no clinical signs of toxicity compared with saline controls (P < 0.008) [2]. Histopathologic evaluation confirmed inhibitory effects on scar formation with bleb formation, and transmission electron microscopy demonstrated no toxicity to the ciliary body [3].

glaucoma surgery wound healing antiscarring ophthalmology

G-Pen-GRGDSPCA Recommended Applications Based on Validated Differentiation


Balloon Angioplasty and Vascular Restenosis Models Requiring Sustained αvβ3 Blockade

G-Pen-GRGDSPCA is validated for use in rodent carotid artery balloon injury models to study neointimal hyperplasia and constrictive remodeling. The compound, administered as a perivascular gel at 0.1 μmol, produces marked reduction in luminal narrowing and intima-to-media area ratio at 14, 25, and 75 days post-injury, with documented prevention of constrictive remodeling at 2.5 months [1]. This application leverages the compound's demonstrated in vivo efficacy and the sustained αvβ3 blockade provided by its cyclic, degradation-resistant architecture [2].

Smooth Muscle Cell Migration and Proliferation Assays in Vascular Biology

G-Pen-GRGDSPCA is suitable for in vitro studies examining integrin-mediated regulation of vascular smooth muscle cell (VSMC) migration and proliferation. The compound's αvβ3-inhibiting activity has been documented to modulate smooth muscle cell behavior [1]. The enhanced solution stability of cyclic RGD peptides at neutral pH, attributed to conformational rigidity and Arg-Asp salt bridge formation, reduces degradation artifacts during extended cell culture experiments [2].

Structure-Activity Relationship Studies of Integrin-Ligand Interactions

G-Pen-GRGDSPCA serves as a reference cyclic RGD peptide for comparative SAR studies evaluating the impact of conformational constraint on integrin binding. Molecular dynamics simulations confirm that the disulfide-bridged cyclic form maintains a well-defined, 'locked-in' pharmacophore conformation with limited flexibility, whereas linear RGD peptides sample a broader conformational ensemble with lower population of the bioactive orientation [1]. This property enables controlled comparison of cyclic versus linear RGD peptide activity in integrin binding assays.

Ocular Wound Healing and Antiscarring Research

Based on class-level evidence from structurally related GRGDSPCA and GGRGDSPCA peptides, G-Pen-GRGDSPCA may be applied to studies of postoperative scar formation in ocular surgery models. The GRGDSPCA sequence-containing peptides demonstrated statistically significant improvement in bleb formation, size, and survival compared to controls in rabbit glaucoma filtration surgery (P < 0.008) [1]. Researchers should note that direct validation of the full G-Pen-GRGDSPCA sequence in this specific application remains to be confirmed.

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